Xanomeline Tartrate

描述

属性

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3OS.C4H6O6/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;5-1(3(7)8)2(6)4(9)10/h8H,3-7,9-11H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSVWTMVMBGIHQ-LREBCSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC1=NSN=C1C2=CCCN(C2)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165143 | |

| Record name | Xanomeline tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152854-19-8 | |

| Record name | Xanomeline tartrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152854198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanomeline tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANOMELINE TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B80W7AUT8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Xanomeline Tartrate: A Technical Guide to its Chemical Properties, Structure, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanomeline tartrate is a potent and selective muscarinic acetylcholine receptor agonist with a preference for the M1 and M4 subtypes.[1][2] This functional selectivity has positioned it as a compound of significant interest for the therapeutic intervention in neuropsychiatric disorders, including schizophrenia and Alzheimer's disease, where cognitive deficits and psychotic symptoms are prominent features.[][4] This technical guide provides an in-depth overview of the chemical properties, structure, and the intricate signaling pathways modulated by this compound.

Chemical Properties and Structure

This compound is the tartrate salt of xanomeline. The presence of the tartrate salt improves the compound's stability and handling properties for pharmaceutical development.

Structure

Chemical Name: (2R,3R)-2,3-dihydroxybutanedioic acid;3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole[5]

Chemical Formula: C₁₈H₂₉N₃O₇S

Molecular Weight: 431.5 g/mol

CAS Number: 152854-19-8

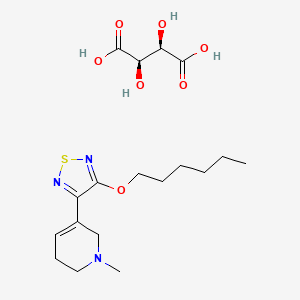

Structure Image:

Caption: 2D structures of Xanomeline and L-Tartaric Acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole |

| Molecular Formula | C₁₈H₂₉N₃O₇S |

| Molecular Weight | 431.5 g/mol |

| CAS Number | 152854-19-8 |

| SMILES String | CCCCCCOc1nsnc1C2=CCCN(C)C2.C(C(C(=O)O)O)(C(=O)O)O |

| InChI Key | SJSVWTMVMBGIHQ-LREBCSMRSA-N |

| Melting Point | 95.5 °C (crystallized from 2-propanol) |

| Solubility | Soluble in DMSO (200 mg/mL), Water (>100 mg/mL), and a mixture of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (5 mg/mL). |

| Appearance | White to off-white solid powder |

Experimental Protocols for Structural Characterization

While specific, detailed experimental logs for the characterization of every batch of this compound are proprietary, the following sections outline the standard, widely accepted methodologies that would be employed for the structural elucidation and purity assessment of a small organic molecule like this compound.

¹H-NMR Spectroscopy

Objective: To confirm the chemical structure of this compound by analyzing the chemical environment of its hydrogen atoms.

Methodology: A sample of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The solution is then placed in a high-field Nuclear Magnetic Resonance (NMR) spectrometer. The resulting spectrum provides information on the chemical shift, integration, and multiplicity of each proton signal, which corresponds to the different types of hydrogen atoms in the molecule. This data is then compared against the expected spectrum for the proposed structure of this compound to confirm its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight of xanomeline and to assess the purity of the sample.

Methodology: A solution of this compound is injected into a High-Performance Liquid Chromatography (HPLC) system. The HPLC separates the components of the mixture based on their affinity for the stationary and mobile phases. The eluent from the HPLC column is then introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing a precise molecular weight for the parent compound and any impurities present.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state of this compound.

Methodology: A high-quality single crystal of this compound is grown from a suitable solvent. This crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, which in turn reveals the precise coordinates of each atom in the crystal lattice.

Mechanism of Action and Signaling Pathways

Xanomeline is a selective agonist of the M1 and M4 muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in modulating neuronal excitability and neurotransmitter release in the central nervous system.

M1 Muscarinic Receptor Signaling Pathway

The M1 receptor is primarily coupled to the Gq/11 family of G-proteins. Upon activation by xanomeline, the following signaling cascade is initiated:

Caption: M1 Receptor Signaling Cascade.

Activation of the M1 receptor by xanomeline leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both DAG and elevated intracellular Ca²⁺ levels activate Protein Kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to increased neuronal excitability and modulation of gene expression.

M4 Muscarinic Receptor Signaling Pathway

The M4 receptor is primarily coupled to the Gi/o family of G-proteins. Activation of the M4 receptor by xanomeline results in an inhibitory effect on neuronal activity through the following pathway:

Caption: M4 Receptor Signaling Cascade.

Upon xanomeline binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA). Simultaneously, the liberated Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of potassium ions (K⁺) and subsequent hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in an overall inhibitory effect.

Conclusion

This compound's unique pharmacological profile as a selective M1 and M4 muscarinic receptor agonist makes it a compelling molecule in the field of neuropharmacology. Its well-defined chemical structure and properties, combined with its distinct effects on key neuronal signaling pathways, underscore its therapeutic potential for treating complex neuropsychiatric disorders. This guide provides a foundational understanding for researchers and drug development professionals working with this promising compound. Further research into the nuanced downstream effects and potential for biased agonism will continue to refine our understanding of xanomeline's full therapeutic capabilities.

References

Xanomeline Tartrate: A Deep Dive into its Mechanism of Action at M1 and M4 Muscarinic Receptors

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of xanomeline tartrate, a functionally selective M1 and M4 muscarinic acetylcholine receptor agonist. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of muscarinic receptor ligands and their therapeutic potential, particularly in the context of neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.

Executive Summary

Xanomeline is a muscarinic receptor agonist that preferentially activates the M1 and M4 receptor subtypes, which are key regulators of cognitive function and dopamine pathways in the central nervous system. Unlike traditional antipsychotics that primarily act on dopamine receptors, xanomeline's novel mechanism offers the potential for a broader therapeutic effect with a more favorable side-effect profile. This guide will detail the binding and functional characteristics of xanomeline at M1 and M4 receptors, the downstream signaling cascades it initiates, and the experimental methodologies used to elucidate its mechanism of action.

Core Mechanism of Action: Preferential M1/M4 Agonism

Xanomeline's therapeutic effects are attributed to its agonist activity at M1 and M4 muscarinic acetylcholine receptors in the central nervous system. While it binds with comparable affinity to all five muscarinic receptor subtypes (M1-M5), it exhibits greater functional activity at M1 and M4 receptors.[1][2] This functional selectivity is a cornerstone of its therapeutic potential, allowing for targeted modulation of specific neural circuits.

Activation of the M1 receptor, which is highly expressed in the hippocampus and cortex, is associated with improved cognitive performance and synaptic plasticity.[3] Conversely, M4 receptor activation in the striatum is thought to modulate dopamine release, offering a mechanism for antipsychotic effects without direct dopamine receptor blockade.[3]

Quantitative Pharmacological Profile

The following tables summarize the quantitative data on xanomeline's binding affinity and functional activity at muscarinic receptors, compiled from various in vitro studies.

Table 1: Xanomeline Binding Affinity (Ki) at Muscarinic Receptors

| Receptor Subtype | Ligand | Cell Line/Tissue | Ki (nM) | Reference |

| M1 | [3H]-(R)-QNB | Human M1 receptor expressed in A9 L cells | 158.49 | [4] |

| M1 | [3H]-(R)-QNB | Human M1 receptor expressed in A9 L cells | 82 | |

| M1 | [3H]QNB | Human M1 receptor expressed in CHO cells | 42 | |

| M2 | [3H]N-methylscopolamine | Human M2 receptors in CHO cells | 296 | |

| M4 | - | - | - | - |

Table 2: Xanomeline Functional Activity (EC50/IC50) at Muscarinic Receptors

| Receptor Subtype | Assay Type | Cell Line | EC50/IC50 (nM) | Emax (% of control) | Reference |

| M1 | Calcium Mobilization | HEK293-M1 | 37 | - | |

| M1 | Phosphoinositol Hydrolysis | Human M1 receptor expressed in CHO cells | 30.9 | - | |

| M4 | cAMP Inhibition | Human M4 receptor expressed in HEK293T cells | 25.12 (IC50) | - | |

| M4 | Gq Protein Engagement (BRET) | Human M4 receptor expressed in HEK293T cells | 6309.57 | - | |

| M4 | - | - | 14.1 | - | |

| M2 | - | - | 1700 | - | |

| M3 | - | - | 8500 | - | |

| M5 | - | - | 1800 | - |

Signaling Pathways

Upon binding and activation by xanomeline, M1 and M4 receptors initiate distinct downstream signaling cascades.

4.1 M1 Receptor Signaling

The M1 receptor primarily couples to Gq/11 G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and synaptic plasticity.

4.2 M4 Receptor Signaling

The M4 receptor couples to Gi/o G-proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels and subsequently reduced protein kinase A (PKA) activity. This signaling cascade is implicated in the modulation of neurotransmitter release, including the reduction of dopamine release in the striatum.

References

- 1. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Pharmacokinetics and pharmacodynamics of Xanomeline Tartrate in vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanomeline tartrate is a muscarinic acetylcholine receptor agonist with functional selectivity for the M1 and M4 receptor subtypes.[1][2][3] Initially investigated for the treatment of cognitive deficits in Alzheimer's disease, its antipsychotic properties have led to its development for schizophrenia.[4][5] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, presenting key data, experimental methodologies, and relevant signaling pathways to support ongoing research and development efforts.

Pharmacokinetics

Xanomeline exhibits rapid absorption following oral administration, although it has a low oral bioavailability of less than 1% due to significant first-pass metabolism. It is primarily metabolized by cytochrome P450 enzymes.

Table 1: Pharmacokinetic Parameters of Xanomeline

| Species | Dose | Route | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Half-life (hours) | Reference |

| Human | 150 mg | Oral | 13.8 | 2.5 | Not Reported | Not Reported | |

| Human | 75 mg (tid) | Oral | Not Reported | Not Reported | Not Reported | Not Reported |

Pharmacodynamics

Xanomeline's therapeutic effects are attributed to its agonist activity at M1 and M4 muscarinic receptors. This dual agonism is believed to contribute to its efficacy in treating both cognitive and psychotic symptoms.

M1 and M4 Receptor Selectivity

Xanomeline demonstrates a preference for M1 and M4 receptors over M2, M3, and M5 subtypes. This selectivity is crucial for its therapeutic window, minimizing peripheral cholinergic side effects associated with M2 and M3 receptor activation.

Table 2: Xanomeline Binding Affinity (Ki) for Muscarinic Receptors

| Receptor Subtype | Ki (nM) | Reference |

| M1 (Human) | 42 | |

| M2 (Human) | 8.13 - 11.75 | |

| M4 (Human) | Not Reported |

Note: A comprehensive table with Ki values for all subtypes from a single source was not available in the search results. The provided values are from different assays and should be interpreted with caution.

Effects on Neurotransmitter Systems

In vivo studies have demonstrated that xanomeline modulates dopaminergic neurotransmission, a key pathway implicated in psychosis. It has been shown to increase dopamine efflux in the prefrontal cortex and nucleus accumbens.

Experimental Protocols

Quantification of Xanomeline in Plasma

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation:

-

Basify plasma samples.

-

Extract xanomeline and its N-desmethyl metabolite using hexane.

-

Dry the hexane extract.

-

Reconstitute the residue for analysis.

-

-

Chromatography:

-

Utilize a reversed-phase C18 column.

-

-

Mass Spectrometry:

-

Employ atmospheric pressure chemical ionization (APCI) or ion-spray tandem mass spectrometry.

-

The limit of quantitation for xanomeline in human plasma has been reported to be as low as 75 pg/mL.

-

In Vivo Microdialysis for Dopamine Release

Objective: To measure extracellular dopamine levels in specific brain regions following xanomeline administration.

-

Animal Model: Awake, freely moving rats.

-

Surgical Procedure:

-

Stereotaxically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex, nucleus accumbens).

-

-

Microdialysis:

-

Perfuse the probe with an artificial cerebrospinal fluid (aCSF) solution.

-

Collect dialysate samples at regular intervals.

-

-

Analysis:

-

Analyze dopamine concentrations in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Conditioned Avoidance Response (CAR)

Objective: To assess the antipsychotic-like activity of xanomeline.

-

Animal Model: Rats.

-

Apparatus: A shuttle box with two compartments, equipped with a conditioned stimulus (e.g., a tone) and an unconditioned stimulus (e.g., a foot shock).

-

Procedure:

-

Acquisition: Train rats to avoid the foot shock by moving to the other compartment upon presentation of the conditioned stimulus.

-

Testing: Administer xanomeline or vehicle and evaluate the animal's ability to perform the avoidance response. A decrease in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.

-

Visualizations

Signaling Pathways

Caption: M1 Receptor Signaling Pathway.

Experimental Workflows

Caption: Preclinical In Vivo Experimental Workflow.

Conclusion

This compound presents a promising therapeutic approach for schizophrenia through its unique M1/M4 selective muscarinic agonism. Understanding its in vivo pharmacokinetic and pharmacodynamic profile is paramount for its continued development and clinical application. This technical guide provides a consolidated resource for researchers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying mechanisms of action. Further research to fully elucidate its pharmacokinetic-pharmacodynamic relationship in diverse patient populations will be critical for optimizing its therapeutic potential.

References

- 1. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xanomeline and the antipsychotic potential of muscarinic receptor subtype selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Novel opportunities for treating complex neuropsychiatric and neurocognitive conditions based on recent developments with xanomeline [frontiersin.org]

- 5. psychiatrist.com [psychiatrist.com]

Xanomeline Tartrate: A Deep Dive into its Receptor Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanomeline tartrate is a muscarinic acetylcholine receptor agonist that has garnered significant interest for its therapeutic potential in treating neuropsychiatric disorders, most notably schizophrenia and Alzheimer's disease.[1][2] Its clinical efficacy is attributed to a unique pharmacological profile characterized by functional selectivity for M1 and M4 muscarinic receptor subtypes, despite binding with high affinity to all five subtypes (M1-M5). This technical guide provides a comprehensive overview of the receptor binding affinity, selectivity, and signaling mechanisms of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development. A key aspect of xanomeline's interaction with muscarinic receptors is its "wash-resistant" binding, which leads to persistent receptor activation even after the free drug has been cleared.[3]

Receptor Binding Affinity Profile

Xanomeline exhibits a broad binding profile, with high affinity for all five muscarinic acetylcholine receptor subtypes. However, its functional activity is more pronounced at the M1 and M4 subtypes, where it acts as a full or partial agonist. At M2, M3, and M5 receptors, it generally behaves as a partial agonist with more modest activity. The binding affinities of this compound for various receptors, expressed as inhibitor constant (Ki) values in nanomolar (nM), are summarized in the tables below. Lower Ki values indicate higher binding affinity.

Table 1: Muscarinic Receptor Binding Affinities of Xanomeline

| Receptor Subtype | Binding Affinity (Ki, nM) | Species |

| M1 | 7.9–82 | Human |

| M2 | 8.1–724 | Human |

| M3 | 7.8–40 | Human |

| M4 | 11–72 | Human |

| M5 | 9.3–80 | Human |

Data compiled from multiple sources, reflecting the range of reported values.

Table 2: Selectivity Profile of Xanomeline at Non-Muscarinic Receptors

| Receptor/Transporter | Binding Affinity (Ki, nM) | Species |

| 5-HT1A | 63 | Human |

| 5-HT1B | 50 | Human |

| 5-HT1D | 6.3 | Human |

| 5-HT2A | 126 | Human |

| 5-HT2B | 20 | Human |

| 5-HT2C | 40 | Human |

| Dopamine D2 | >1,000 | Human |

| Dopamine D3 | 398 | Human |

| α1-Adrenergic | 2,020 | Rat |

| α2-Adrenergic | 1,000 | Rat |

| Histamine H1 | 398 | Rat |

| Dopamine Transporter (DAT) | 457 | Undefined |

| Norepinephrine Transporter (NET) | 1,630 | Undefined |

| Serotonin Transporter (SERT) | >10,000 | Undefined |

This table highlights the selectivity of xanomeline for muscarinic receptors over other CNS targets.

Signaling Pathways

The functional selectivity of xanomeline is a consequence of its differential activation of downstream signaling pathways upon binding to various muscarinic receptor subtypes.

M1 Receptor Signaling

The M1 muscarinic receptor is predominantly coupled to the Gq/11 family of G proteins. Activation of M1 receptors by xanomeline initiates a signaling cascade that leads to neuronal excitation and is implicated in cognitive enhancement.

M4 Receptor Signaling

M4 muscarinic receptors are coupled to Gi/o proteins and act as inhibitory autoreceptors. Xanomeline's agonism at M4 receptors is thought to modulate dopamine release in the striatum, contributing to its antipsychotic effects.

Experimental Protocols

The determination of xanomeline's receptor binding affinity and functional selectivity relies on established in vitro pharmacological assays.

Radioligand Binding Assay for Affinity Determination (Ki)

This assay measures the affinity of a test compound (xanomeline) for a specific receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target muscarinic receptor subtype (M1-M5) are prepared from cultured cells (e.g., CHO or HEK293 cells) or from specific brain regions.

-

Incubation: A fixed concentration of a high-affinity radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Unbound radioligand is washed away.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of xanomeline that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional Activity (EC50 and Emax)

This functional assay measures the ability of an agonist to activate a G protein-coupled receptor (GPCR) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the G protein α-subunit.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the target muscarinic receptor are prepared.

-

Incubation: The membranes are incubated with varying concentrations of this compound in the presence of GDP and a fixed concentration of [³⁵S]GTPγS.

-

Termination and Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form, typically by filtration.

-

Quantification: The amount of membrane-bound [³⁵S]GTPγS is determined by scintillation counting.

-

Data Analysis: The concentration of xanomeline that produces 50% of the maximal response (EC50) and the maximum response (Emax) relative to a full agonist are determined. This allows for the characterization of xanomeline as a full or partial agonist at each receptor subtype.

Conclusion

This compound possesses a complex and intriguing pharmacological profile. While it binds with high affinity to all five muscarinic receptor subtypes, its functional selectivity as an M1 and M4 receptor agonist is the key to its therapeutic potential. This selectivity, coupled with its unique wash-resistant binding properties, allows for the targeted modulation of cholinergic pathways implicated in psychosis and cognitive dysfunction, while potentially minimizing some of the peripheral side effects associated with non-selective muscarinic agonists. The data and methodologies presented in this guide offer a foundational understanding for further research and development of novel therapeutics targeting the muscarinic cholinergic system.

References

Preclinical Evidence for Xanomeline Tartrate in Alzheimer's Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xanomeline tartrate, a muscarinic acetylcholine receptor agonist with functional selectivity for M1 and M4 subtypes, has shown potential therapeutic efficacy in Alzheimer's disease (AD). This technical guide synthesizes the available preclinical evidence for xanomeline and its derivatives in various AD models. The primary mechanism of action involves the activation of M1 muscarinic receptors, which are understood to play a crucial role in both symptomatic improvement and potential disease-modifying effects by influencing amyloid precursor protein (APP) processing and tau phosphorylation. While direct and comprehensive preclinical data for this compound in widely used transgenic AD mouse models is limited in the public domain, studies on derivative compounds and related M1 agonists provide a strong rationale for its therapeutic potential. This document summarizes the key quantitative findings, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development in this area.

Mechanism of Action: M1 Receptor Agonism in Alzheimer's Disease

Xanomeline's therapeutic rationale in AD is primarily based on its agonistic activity at the M1 muscarinic acetylcholine receptor.[1][2] The M1 receptor is highly expressed in the cortex and hippocampus, regions critical for memory and cognition that are severely affected in AD. Activation of the M1 receptor is believed to impact AD pathology through two main pathways:

-

Modulation of Amyloid Precursor Protein (APP) Processing: M1 receptor activation promotes the non-amyloidogenic processing of APP.[1][2][3] This pathway involves the cleavage of APP by α-secretase, leading to the production of the neuroprotective soluble APP fragment, sAPPα, and precluding the formation of the amyloid-beta (Aβ) peptide, a primary component of amyloid plaques.

-

Reduction of Tau Hyperphosphorylation: The M1 receptor signaling cascade can influence the activity of key kinases involved in tau phosphorylation, notably glycogen synthase kinase-3β (GSK-3β). By inhibiting GSK-3β, M1 agonism may reduce the hyperphosphorylation of tau protein, a critical step in the formation of neurofibrillary tangles (NFTs).

Preclinical Efficacy in Alzheimer's Disease Models

Direct preclinical studies on this compound in established transgenic mouse models of AD are not extensively reported in publicly accessible literature. However, research on a fluorinated derivative, EUK1001, and in a non-amyloid neurodegenerative model provides significant insights.

Effects on Amyloid-Beta Pathology

A study utilizing the 3xTg-AD mouse model, which develops both amyloid plaques and neurofibrillary tangles, demonstrated the effects of the xanomeline derivative EUK1001 on Aβ pathology.

Table 1: Effect of EUK1001 on Aβ Levels in 3xTg-AD Mice

| Compound | Dosage | Duration | Brain Region | Aβ Species | % Reduction vs. Vehicle | p-value | Reference |

| EUK1001 | Not Specified | 3 months | Cortex | Aβ42 | Significant Decrease | <0.05 | |

| EUK1001 | Not Specified | 3 months | Hippocampus | Aβ42 | Significant Decrease | <0.05 | |

| EUK1001 | Not Specified | 3 months | Cortex | Aβ40 | No Significant Change | >0.05 | |

| EUK1001 | Not Specified | 3 months | Hippocampus | Aβ40 | No Significant Change | >0.05 |

In vitro experiments with both xanomeline and EUK1001 have shown an increase in the secretion of sAPPα from N2a cells co-transfected with APPsw and the M1 receptor, an effect that was dependent on M1 receptor expression.

Effects on Tau Pathology

A study in presenilin 1/presenilin 2 conditional double knockout (PS cDKO) mice, which exhibit neurodegeneration and elevated tau phosphorylation without Aβ pathology, evaluated the effects of both xanomeline and EUK1001.

Table 2: Effect of Xanomeline and EUK1001 on Tau Phosphorylation in PS cDKO Mice

| Compound | Dosage | Duration | Outcome | Result | Reference |

| Xanomeline | 0.5 mg/kg/day | 3 months | Brain Tau Phosphorylation | Effective Suppression | |

| EUK1001 | 0.5 mg/kg/day | 3 months | Brain Tau Phosphorylation | Effective Suppression |

Cognitive and Behavioral Improvements

The cognitive benefits of the xanomeline derivative EUK1001 have been demonstrated in both the 3xTg-AD model and in aged mice.

Table 3: Cognitive Effects of EUK1001 in Preclinical Models

| Model | Behavioral Test | Compound | Dosage | Outcome | Reference |

| 3xTg-AD Mice | Morris Water Maze | EUK1001 | Not Specified | Decreased cognitive deficits | |

| 3xTg-AD Mice | Novel Object Recognition | EUK1001 | Not Specified | Decreased cognitive deficits | |

| Aged Mice | Contextual Fear Conditioning | EUK1001 | 0.5 or 1.0 mg/kg | Enhanced freezing response | |

| Aged Mice | Passive Avoidance Test | EUK1001 | 0.1, 0.5, or 1.0 mg/kg | Improved performance |

Effects on Neuroinflammation

While direct evidence in AD models is lacking, a study in a murine model of lethal endotoxemia demonstrated that intraperitoneal administration of xanomeline significantly suppressed serum and splenic TNF levels. This anti-inflammatory effect was mediated by brain muscarinic acetylcholine receptors and required intact vagus and splenic nerve signaling.

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available. The following are generalized methodologies for the key experiments based on standard practices in the field.

Animal Models

-

3xTg-AD Mice: These mice harbor three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develop both Aβ plaques and neurofibrillary tangles in an age-dependent manner, mimicking key aspects of AD pathology.

-

PS cDKO Mice: These mice have a conditional knockout of presenilin 1 and presenilin 2 in the postnatal forebrain, leading to neurodegenerative phenotypes and elevated tau phosphorylation, but without Aβ pathology.

Drug Administration

-

Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies with xanomeline and its derivatives.

-

Vehicle: The specific vehicle for dissolving this compound for injection would typically be a sterile, biocompatible solution such as saline or a buffered solution.

-

Dosing Regimen: Chronic studies have involved daily administration over several months.

Behavioral Assays

-

Morris Water Maze: This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of opaque water using distal visual cues. Key measures include escape latency (time to find the platform), path length, and time spent in the target quadrant during a probe trial (platform removed).

-

Novel Object Recognition: This assay evaluates recognition memory. Mice are first familiarized with two identical objects in an arena. After a retention interval, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured to assess memory.

-

Contextual Fear Conditioning: This test measures fear-associated learning and memory. Mice are placed in a novel context (conditioning chamber) and receive a mild footshock (unconditioned stimulus) paired with the context. Memory is assessed by measuring the freezing behavior (a fear response) when the mouse is returned to the same context at a later time.

Biochemical and Histological Analyses

-

ELISA for Aβ Levels: Enzyme-linked immunosorbent assays are used to quantify the levels of Aβ40 and Aβ42 in brain homogenates.

-

Western Blotting for Tau Phosphorylation: This technique is used to detect and quantify the levels of total tau and specific phosphorylated tau epitopes (e.g., using antibodies like AT8 for pSer202/Thr205 and AT180 for pThr231) in brain lysates.

-

Immunohistochemistry for Neuroinflammation: Brain sections are stained with antibodies against specific markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP) to visualize and quantify the extent of neuroinflammation.

Visualized Signaling Pathways and Workflows

M1 Receptor Signaling in APP Processing

Caption: M1 receptor activation by Xanomeline promotes non-amyloidogenic APP processing.

M1 Receptor Signaling in Tau Phosphorylation

Caption: M1 receptor activation by Xanomeline inhibits GSK-3β, reducing tau hyperphosphorylation.

Preclinical Experimental Workflow

Caption: General workflow for preclinical evaluation of Xanomeline in AD mouse models.

Conclusion and Future Directions

The preclinical evidence, largely derived from studies on the M1 muscarinic receptor pathway and xanomeline derivatives, provides a compelling rationale for the continued investigation of this compound as a therapeutic agent for Alzheimer's disease. The dual mechanism of potentially enhancing non-amyloidogenic APP processing and reducing tau hyperphosphorylation positions it as a candidate for both symptomatic relief and disease modification.

However, to build a more definitive preclinical case, future research should focus on:

-

Direct evaluation of this compound in widely accepted AD transgenic mouse models (e.g., 5XFAD, APP/PS1) to obtain quantitative data on its effects on Aβ and tau pathologies.

-

Comprehensive cognitive testing of this compound in these models using a battery of behavioral assays.

-

In-depth investigation of the effects of this compound on neuroinflammation and synaptic markers within the context of AD pathology.

-

Publication of detailed experimental protocols to ensure reproducibility and facilitate comparative analysis across studies.

A more complete preclinical data package will be crucial for guiding the design of future clinical trials and ultimately determining the therapeutic value of this compound for patients with Alzheimer's disease.

References

- 1. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. M1 muscarinic agonists as potential disease-modifying agents in Alzheimer's disease. Rationale and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M1 muscarinic agonists can modulate some of the hallmarks in Alzheimer's disease: implications in future therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Early-Phase Clinical Trial Data of Xanomeline Tartrate in Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial data for xanomeline tartrate, a novel muscarinic receptor agonist, in the treatment of schizophrenia. The document focuses on the co-formulation of xanomeline with trospium chloride (KarXT), which has been the subject of recent pivotal trials.

Introduction: A Novel Mechanism of Action

This compound represents a significant departure from traditional antipsychotic medications that primarily target the dopamine D2 receptor.[1][2] Its efficacy is believed to stem from its agonistic activity at the M1 and M4 muscarinic acetylcholine receptors in the central nervous system.[1][3][4] Activation of these receptors is thought to indirectly modulate dopamine and other neurotransmitter systems implicated in the pathophysiology of schizophrenia, offering a new therapeutic avenue for managing psychotic symptoms.

Early development of xanomeline alone was hampered by dose-limiting peripheral cholinergic side effects, such as nausea and vomiting. The combination with trospium chloride, a peripherally restricted muscarinic antagonist, was designed to mitigate these adverse events without compromising the central nervous system efficacy of xanomeline.

Quantitative Data Summary

The following tables summarize the key quantitative data from the early-phase (Phase 2 and 3) clinical trials of KarXT in adults with schizophrenia.

Table 1: Efficacy Data from Key Clinical Trials

| Trial | Treatment Group | Placebo Group | Metric | Endpoint | Key Finding | p-value | Cohen's d |

| EMERGENT-1 (Phase 2) | KarXT | Placebo | PANSS Total Score Change from Baseline | Week 5 | -17.4 vs. -5.9 | <0.001 | 0.75 |

| EMERGENT-2 (Phase 3) | KarXT | Placebo | PANSS Total Score Change from Baseline | Week 5 | -21.2 vs. -11.6 | <0.0001 | 0.61 |

| EMERGENT-3 (Phase 3) | KarXT | Placebo | PANSS Total Score Change from Baseline | Week 5 | -20.6 vs. -12.2 | <0.001 | 0.60 |

| Pooled EMERGENT Trials | KarXT (n=314) | Placebo (n=326) | PANSS Total Score Change from Baseline | Week 5 | -19.4 vs. -9.6 | <0.0001 | 0.65 |

PANSS: Positive and Negative Syndrome Scale

Table 2: Safety and Tolerability Data (EMERGENT-2)

| Adverse Event | KarXT (n=126) | Placebo (n=126) |

| Overall TEAEs | 75% | 58% |

| Discontinuation due to TEAEs | 7% | 6% |

| Serious TEAEs | 2% | 2% |

| Constipation | 21% | 10% |

| Dyspepsia | 19% | 8% |

| Nausea | 19% | 6% |

| Vomiting | 14% | 1% |

| Headache | 14% | 12% |

| Hypertension | 10% | 1% |

| Dizziness | 9% | 3% |

| Gastroesophageal Reflux Disease | 6% | 0% |

| Somnolence | 5% | 4% |

| Extrapyramidal Symptoms | 0% | 0% |

| Weight Gain | 0% | 1% |

TEAEs: Treatment-Emergent Adverse Events

Experimental Protocols

The EMERGENT trials were randomized, double-blind, placebo-controlled studies conducted in adults with a diagnosis of schizophrenia who were experiencing an acute exacerbation of psychosis.

Key Inclusion Criteria:

-

Age 18-65 years.

-

Diagnosis of schizophrenia.

-

Recent worsening of psychosis warranting hospitalization.

-

Positive and Negative Syndrome Scale (PANSS) total score ≥ 80.

-

Clinical Global Impression–Severity (CGI-S) score ≥ 4.

Dosing Regimen:

-

The trials utilized a flexible-dose design.

-

KarXT dosing typically started at 50 mg xanomeline / 20 mg trospium twice daily.

-

The dose could be increased to a maximum of 125 mg xanomeline / 30 mg trospium twice daily.

Outcome Measures:

-

Primary Endpoint: Change from baseline in PANSS total score at Week 5.

-

Secondary Endpoints: Included changes from baseline in PANSS positive and negative subscale scores, and the PANSS Marder negative factor score.

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway of this compound in schizophrenia.

Experimental Workflow

Caption: Generalized workflow for the EMERGENT clinical trials.

Logical Relationship of KarXT Components

Caption: Logical relationship of the components within KarXT.

References

A Technical Guide to the Cholinergic Effects of Xanomeline Tartrate

Executive Summary

Xanomeline is a pioneering muscarinic acetylcholine receptor agonist with a distinct pharmacological profile that has significant implications for the treatment of complex neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. Unlike traditional antipsychotics that primarily target dopamine receptors, xanomeline exerts its therapeutic effects by modulating the cholinergic system.[1][2] This document provides a comprehensive technical overview of xanomeline tartrate's mechanism of action, its functional selectivity for M1 and M4 receptor subtypes, the core signaling pathways it activates, and its downstream effects on key neurotransmitter systems. Detailed experimental protocols for assessing muscarinic agonist activity are provided, alongside quantitative data and visual diagrams to facilitate a deeper understanding of its role in cholinergic neurotransmission.

Introduction to Cholinergic Modulation with Xanomeline

The central nervous system's cholinergic system is a crucial neuromodulatory network that governs a wide array of physiological functions, including cognitive processes like learning and memory, attention, and arousal.[3] This system's primary neurotransmitter, acetylcholine (ACh), interacts with two main classes of receptors: nicotinic and muscarinic. The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G-protein coupled receptors (GPCRs) that are widely distributed throughout the brain and periphery.[4]

Specifically, the M1 and M4 receptors have emerged as critical therapeutic targets for neuropsychiatric conditions. M1 receptors are highly expressed in the cortex and hippocampus and are linked to cognitive enhancement, while M4 receptors are prevalent in the striatum and cortex, where they modulate dopamine release, offering a potential mechanism for antipsychotic effects.[5] Xanomeline was developed as a muscarinic agonist with preferential activity at these M1 and M4 subtypes, representing a novel therapeutic strategy that moves beyond the dopamine D2 receptor blockade typical of conventional antipsychotics.

Pharmacodynamics of this compound

While initial binding studies suggested xanomeline was a selective M1 agonist, further functional studies revealed it is more accurately described as an M1/M4-preferring agonist. Its clinical efficacy is believed to stem from the synergistic activation of both receptor subtypes.

Receptor Binding Profile

Radioligand binding assays have demonstrated that xanomeline has a high affinity for all five muscarinic receptor subtypes, with a notable preference for M1 and M4 receptors. Its binding is non-selective, but its functional effects are much more selective. A unique characteristic of xanomeline is its "wash-resistant" binding, where it remains avidly bound to the receptor even after extensive washing, leading to persistent receptor activation.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| M1 | ~10-15 |

| M2 | ~30+ |

| M3 | ~30+ |

| M4 | ~10-15 |

| M5 | ~30+ |

| Table 1: Representative binding affinities of xanomeline for human muscarinic acetylcholine receptors. Exact values vary across studies, but consistently show a higher affinity for M1 and M4 subtypes. |

Functional Selectivity and Efficacy

Functional assays are critical to understanding xanomeline's mechanism, as they reveal its preferential agonism despite its broad binding profile. Xanomeline acts as a full agonist at M1 and M4 receptors while demonstrating lower potency and efficacy at M2, M3, and M5 subtypes. This functional selectivity is crucial for its therapeutic window, aiming to maximize central nervous system (CNS) benefits while minimizing peripheral cholinergic side effects commonly associated with non-selective muscarinic agonists (e.g., salivation, gastrointestinal distress). These side effects ultimately led to the development of a combination product with trospium, a peripherally restricted muscarinic antagonist, to improve tolerability.

| Assay Type | Receptor Target | Potency (EC50 / IC50) | Efficacy (% of Carbachol) |

| Phospholipid Hydrolysis | M1 | Potent (nM range) | 55-100% |

| cAMP Inhibition | M4 | Potent (nM range) | High |

| Atrial Rate (In Vitro) | M2 | Low (µM range) | Low |

| Table 2: Summary of xanomeline's functional potency and efficacy at different muscarinic receptor subtypes. |

Core Signaling Pathways and Neurotransmitter Modulation

Xanomeline's effects on cholinergic neurotransmission are mediated by distinct G-protein signaling cascades initiated by M1 and M4 receptor activation.

M1 Receptor-Mediated Signaling (Gq/11 Pathway)

M1 receptors primarily couple to the Gq/11 family of G-proteins. Agonist binding by xanomeline initiates a cascade that activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is fundamental to enhancing synaptic plasticity and cognitive functions. M1 receptor activation has also been shown to potentiate NMDA receptor-mediated currents, which may contribute to its pro-cognitive and antipsychotic effects.

M4 Receptor-Mediated Signaling (Gi/o Pathway)

In contrast, M4 receptors couple to Gi/o proteins, which are inhibitory. Activation of M4 receptors by xanomeline inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP). This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA). Presynaptic M4 autoreceptors are found on cholinergic neurons, where their activation reduces acetylcholine release. More critically for its antipsychotic effects, M4 receptor activation in the striatum and ventral tegmental area (VTA) indirectly modulates dopamine signaling, leading to a reduction in dopamine release in the mesolimbic pathway without directly blocking dopamine receptors.

Modulation of Neurotransmitter Release

Xanomeline's activation of M1 and M4 receptors leads to complex, downstream modulation of several key neurotransmitter systems implicated in psychosis and cognition.

-

Acetylcholine: Xanomeline's effects on ACh release are complex. While it acts as a direct agonist on postsynaptic receptors, its activation of presynaptic M2 and M4 autoreceptors can inhibit further ACh release. However, its overall effect is a robust enhancement of cholinergic tone.

-

Dopamine: A key component of its antipsychotic-like profile is the indirect modulation of dopamine. Xanomeline increases dopamine release and metabolites in the prefrontal cortex and nucleus accumbens but not the striatum. This regional selectivity is similar to atypical antipsychotics and is thought to be mediated primarily by M4 receptor activation, which reduces the firing of mesolimbic dopamine neurons.

-

Glutamate: There is a significant interplay between the cholinergic and glutamatergic systems. M1 receptor activation can potentiate NMDA receptor function, which is often hypoactive in schizophrenia. By enhancing inhibitory GABA activity and decreasing excitatory glutamate activity in the midbrain, M1 activation helps restore balance in cortical circuits.

Key Experimental Protocols

The characterization of xanomeline and other novel muscarinic agonists relies on a cascade of in vitro and in vivo assays.

In Vitro Characterization Workflow

Protocol 4.1.1: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of xanomeline for each of the five muscarinic receptor subtypes (M1-M5).

-

Methodology:

-

Preparation of Membranes: Cell lines stably expressing individual human M1, M2, M3, M4, or M5 receptor subtypes are cultured, harvested, and lysed. The cell membrane fraction is isolated via centrifugation.

-

Assay Setup: In a 96-well plate, the prepared cell membranes are incubated with a fixed concentration of a high-affinity radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

-

Competition: Varying concentrations of unlabeled xanomeline are added to the wells to compete with the radioligand for receptor binding sites.

-

Incubation: The plate is incubated at a controlled temperature to allow the binding reaction to reach equilibrium.

-

Separation: The contents are rapidly filtered through a glass fiber filter mat. The filter traps the membranes with the bound radioligand, while the unbound ligand is washed away.

-

Detection: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of xanomeline that inhibits 50% of specific radioligand binding) is calculated. The IC50 is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Protocol 4.1.2: Calcium Mobilization Assay (M1 Pathway)

-

Objective: To measure the functional potency (EC50) and efficacy (Emax) of xanomeline at Gq-coupled M1 receptors.

-

Methodology:

-

Cell Preparation: Cells stably expressing the human M1 receptor are plated in a 96- or 384-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases its fluorescence intensity upon binding to Ca2+.

-

Compound Addition: A baseline fluorescence reading is recorded. Test concentrations of xanomeline are then added to the wells.

-

Fluorescence Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR), and the change in fluorescence intensity is measured in real-time.

-

Data Analysis: The maximum fluorescence response is determined for each concentration. A dose-response curve is plotted, and the data are fitted to a four-parameter logistic equation to determine the EC50 and Emax values relative to a full agonist like carbachol.

-

Protocol 4.1.3: cAMP Inhibition Assay (M4 Pathway)

-

Objective: To measure the functional potency (IC50/EC50) and efficacy of xanomeline at Gi-coupled M4 receptors.

-

Methodology:

-

Cell Culture: M4-expressing cells are plated in a multi-well plate and cultured overnight.

-

Compound Addition: Cells are pre-incubated with various concentrations of xanomeline.

-

Stimulation: A fixed concentration of forskolin is added to all wells to stimulate adenylyl cyclase and increase intracellular cAMP production.

-

Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.

-

Detection: The cells are lysed, and the total amount of cAMP is measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF, AlphaScreen, or ELISA).

-

Data Analysis: The percent inhibition of forskolin-stimulated cAMP levels is plotted against the xanomeline concentration. The data are fitted to a four-parameter logistic equation to determine the IC50 (which represents the EC50 for inhibition) and the maximum percent inhibition.

-

In Vivo Assessment

Protocol 4.2.1: In Vivo Microdialysis

-

Objective: To measure extracellular levels of neurotransmitters (e.g., dopamine, acetylcholine) in specific brain regions of freely moving animals following xanomeline administration.

-

Methodology:

-

Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into a target brain region (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized rodent.

-

Recovery: The animal is allowed to recover from surgery.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Xanomeline or vehicle is administered (e.g., subcutaneously or intraperitoneally).

-

Post-Dose Collection: Dialysate collection continues for several hours post-administration.

-

Sample Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical or mass spectrometry detection.

-

Data Analysis: Neurotransmitter levels are expressed as a percentage of the pre-drug baseline average.

-

Conclusion

This compound represents a significant advancement in the pharmacological approach to neuropsychiatric disorders. Its mechanism as an M1/M4-preferring muscarinic agonist provides a novel means of modulating cholinergic neurotransmission to achieve therapeutic effects on psychosis and cognition. By activating Gq-coupled M1 receptors and Gi-coupled M4 receptors, xanomeline enhances cognitive signaling cascades while simultaneously and indirectly regulating the dopaminergic and glutamatergic pathways that are dysregulated in conditions like schizophrenia. The comprehensive in vitro and in vivo characterization of its unique binding properties and functional selectivity has paved the way for its clinical application, culminating in the development of a co-formulation with trospium to enhance its therapeutic index. This body of research underscores the critical role of the cholinergic system in CNS disorders and highlights the potential of targeted muscarinic agonists as a valuable class of therapeutics.

References

- 1. youtube.com [youtube.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Beyond the Muscarinic Maze: A Technical Guide to the Non-Muscarinic Molecular Targets of Xanomeline Tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanomeline Tartrate, a functionally selective M1 and M4 muscarinic acetylcholine receptor agonist, has garnered significant attention for its potential in treating neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. While its efficacy is primarily attributed to its action on muscarinic receptors, a comprehensive understanding of its pharmacological profile necessitates a deeper investigation into its interactions with other molecular targets. This technical guide provides an in-depth exploration of the non-muscarinic receptor interactions of Xanomeline, presenting quantitative binding data, detailed experimental methodologies, and visualizations of the associated signaling pathways. This information is critical for a thorough assessment of its therapeutic potential and off-target effects.

Quantitative Analysis of Non-Muscarinic Target Engagement

Xanomeline and its active metabolite, N-desmethylxanomeline, have been profiled against a wide array of non-muscarinic G-protein coupled receptors (GPCRs), ion channels, and transporters. The following tables summarize the binding affinities (Ki) of xanomeline at these off-target sites. The data reveals significant interactions with several serotonin (5-HT) receptor subtypes, as well as sigma receptors.

| Receptor Family | Receptor Subtype | Xanomeline Ki (nM) | N-desmethylxanomeline Ki (nM) | Reference |

| Serotonin | 5-HT1A | 130 | 180 | [1] |

| 5-HT1B | >10,000 | >10,000 | [1] | |

| 5-HT2A | 120 | 25 | [1] | |

| 5-HT2B | 6.2 | 6.6 | [1] | |

| 5-HT2C | 430 | 130 | [1] | |

| Dopamine | D1 | >10,000 | >10,000 | |

| D2 | 2,000 | 580 | ||

| D3 | 2,400 | 1,000 | ||

| D4 | 800 | 330 | ||

| D5 | >10,000 | >10,000 | ||

| Adrenergic | α1A | 700 | 2,100 | |

| α1B | 2,400 | 2,400 | ||

| α1D | 1,100 | 1,500 | ||

| α2A | 1,400 | 2,200 | ||

| α2B | 1,100 | 1,100 | ||

| α2C | 1,200 | 1,100 | ||

| β1 | >10,000 | >10,000 | ||

| β2 | >10,000 | >10,000 | ||

| Histamine | H1 | 370 | 130 | |

| H2 | >10,000 | >10,000 | ||

| H3 | >10,000 | >10,000 | ||

| H4 | >10,000 | >10,000 | ||

| Sigma | σ1 | 24 | 6.6 | |

| σ2 | 1,200 | 2,100 | ||

| Transporters | SERT | 1,400 | 1,000 | |

| DAT | >10,000 | >10,000 | ||

| NET | 1,800 | 1,600 |

Table 1: Binding Affinities (Ki) of Xanomeline and N-desmethylxanomeline at Non-Muscarinic Targets. Data is presented as the geometric mean from at least three independent experiments.

Functional Activity at Serotonin Receptors

Beyond binding affinity, functional assays reveal the nature of Xanomeline's interaction with serotonin receptors. Studies have consistently shown that xanomeline acts as an agonist at 5-HT1A and 5-HT1B receptors and as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.

| Receptor | Functional Activity | Assay Type | Potency (EC50/IC50) | Efficacy (% of 5-HT) | Reference |

| h5-HT1A | Agonist | [35S]GTPγS Binding | 250 nM | 100% | |

| h5-HT1B | Agonist | [35S]GTPγS Binding | 400 nM | 100% | |

| h5-HT2A | Antagonist | Calcium Mobilization | pKb = 7.4 | - | |

| h5-HT2B | Antagonist | Calcium Mobilization | pKb = 7.1 | - | |

| h5-HT2C | Antagonist | Calcium Mobilization | pKb = 6.9 | - |

Table 2: Functional Activity of Xanomeline at Human Serotonin Receptor Subtypes.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various non-muscarinic receptors.

General Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human receptor of interest (e.g., CHO-K1, HEK293) or from tissue homogenates. Cells are grown to confluence, harvested, and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in assay buffer.

-

Assay Conditions: Competition binding assays are performed in a final volume of 200 µL in 96-well plates. The assay mixture contains the cell membranes, a specific radioligand for the receptor of interest (e.g., [3H]-WAY-100635 for 5-HT1A, [3H]-Ketanserin for 5-HT2A), and increasing concentrations of this compound.

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (concentration of Xanomeline that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

[35S]GTPγS Binding Functional Assay

Objective: To determine the functional activity (agonist or inverse agonist) of this compound at G-protein coupled receptors, particularly 5-HT1A and 5-HT1B.

Methodology:

-

Membrane Preparation: As described for radioligand binding assays, membranes are prepared from cells expressing the receptor of interest.

-

Assay Buffer: The assay is performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.4.

-

Assay Conditions: The reaction is carried out in 96-well plates with a final volume of 200 µL. Each well contains cell membranes, GDP (10 µM), [35S]GTPγS (0.1 nM), and varying concentrations of this compound.

-

Incubation: The plates are incubated at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: The amount of [35S]GTPγS bound to the membranes is determined by liquid scintillation counting.

-

Data Analysis: Basal binding is measured in the absence of any agonist, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Agonist-stimulated binding is calculated and plotted against the concentration of Xanomeline. EC50 and Emax values are determined using non-linear regression.

[35S]GTPγS Binding Assay Workflow

Calcium Mobilization Functional Assay

Objective: To determine the functional activity (antagonist) of this compound at Gq-coupled receptors, such as 5-HT2A, 5-HT2B, and 5-HT2C.

Methodology:

-

Cell Culture: Cells (e.g., HEK293 or CHO) stably expressing the human 5-HT2 receptor subtype of interest are plated in black-walled, clear-bottom 96-well plates and grown to confluence.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Addition: The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the addition of this compound at various concentrations. After a short pre-incubation period with Xanomeline, a fixed concentration of the agonist (e.g., 5-HT) is added to stimulate the receptor.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are monitored as changes in fluorescence intensity over time.

-

Data Analysis: The antagonist effect of Xanomeline is determined by its ability to inhibit the agonist-induced calcium response. The IC50 value is calculated from the concentration-response curve. The apparent antagonist dissociation constant (pKb) is then calculated using the Gaddum equation.

References

The Critical Role of the Tartrate Salt in Optimizing Xanomeline's Pharmaceutical Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Xanomeline, a potent muscarinic acetylcholine receptor agonist with functional selectivity for M1 and M4 subtypes, has emerged as a promising therapeutic agent for neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[1][2][3] The development of a clinically viable drug product, however, necessitates careful consideration of the active pharmaceutical ingredient's (API) physicochemical properties. This technical guide delves into the pivotal role of the tartrate salt in enhancing the properties of xanomeline, thereby facilitating its formulation and clinical application.

The conversion of an ionizable drug into a salt form is a common and effective strategy in pharmaceutical development to improve characteristics such as solubility, stability, and bioavailability.[4][5] In the case of xanomeline, the formation of the L-tartrate salt significantly improves its aqueous solubility, a critical factor for oral absorption. This guide will provide a comprehensive overview of the comparative properties of xanomeline and its tartrate salt, detail the experimental protocols used to characterize these properties, and illustrate the key signaling pathways and experimental workflows.

Data Presentation: Physicochemical and Pharmacological Properties

The selection of a suitable salt form is a crucial step in drug development, aiming to optimize the API's properties for manufacturing, formulation, and clinical performance. The tartrate salt of xanomeline was chosen to improve its physicochemical characteristics, particularly its solubility.

| Property | Xanomeline (Free Base) | Xanomeline Tartrate | Reference(s) |

| Chemical Name | 3-(4-(hexyloxy)-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridine | 3-(4-(hexyloxy)-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridine, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Molecular Formula | C₁₄H₂₃N₃OS | C₁₈H₂₉N₃O₇S | |

| Molecular Weight | 281.42 g/mol | 431.51 g/mol | |

| Appearance | - | White to slightly tan crystalline solid | |

| Solubility in Water | Predicted: 0.0758 mg/mL | Highly soluble; 10 mg/mL (warmed) | |

| Solubility in DMSO | - | >100 mg/mL | |

| Melting Point | - | 95.5°C |

Experimental Protocols

The characterization of xanomeline and its tartrate salt involves a variety of experimental techniques to assess its binding affinity, functional activity, and pharmacokinetic properties.

Muscarinic Receptor Binding Assays

These assays are fundamental to understanding the interaction of xanomeline with its target receptors.

Objective: To determine the binding affinity of xanomeline for the five human muscarinic acetylcholine receptor subtypes (M1-M5).

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human M1, M2, M3, M4, or M5 muscarinic receptor are cultured to confluency in appropriate media.

-

Membrane Preparation: Cells are harvested and homogenized in a cold buffer. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in an assay buffer.

-

Competitive Binding Assay:

-

A fixed concentration of a radiolabeled muscarinic antagonist, such as [³H]N-methylscopolamine ([³H]NMS), is incubated with the cell membranes.

-

Increasing concentrations of unlabeled xanomeline are added to compete with the radioligand for binding to the receptors.

-

The incubation is carried out at 37°C for a specified period (e.g., 1 hour) to reach equilibrium.

-

-

Wash-Resistant Binding: To assess persistent binding, cells are pre-incubated with xanomeline for a defined period, followed by extensive washing to remove unbound ligand before the addition of the radioligand.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation spectrometry.

-

Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of xanomeline for each receptor subtype.

Functional Assays: Phosphoinositide (PI) Hydrolysis

This assay measures the functional agonist activity of xanomeline at Gq-coupled muscarinic receptors (M1, M3, M5).

Objective: To quantify the ability of xanomeline to stimulate M1 receptor-mediated intracellular signaling.

Methodology:

-

Cell Culture and Labeling: CHO cells expressing the human M1 muscarinic receptor are cultured and incubated with myo-[³H]inositol to label the cellular phosphoinositide pools.

-

Agonist Stimulation: The cells are washed to remove unincorporated [³H]inositol and then incubated with various concentrations of xanomeline in a buffer containing lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates.

-

Extraction of Inositol Phosphates: The reaction is terminated, and the total inositol phosphates are extracted from the cells.

-

Detection: The amount of radiolabeled inositol phosphates is measured by liquid scintillation counting.

-

Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of xanomeline.

In Vivo Pharmacokinetic Studies

These studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Objective: To determine the plasma concentration of xanomeline over time after oral administration in animal models.

Methodology:

-

Animal Dosing: this compound is administered orally to rats or monkeys at a specific dose.

-

Blood Sampling: Blood samples are collected at various time points after administration.

-

Plasma Extraction: Plasma is separated from the blood samples. Xanomeline and its metabolites are extracted from the plasma using a suitable organic solvent (e.g., hexane) at a basic pH.

-

Analytical Method: The concentration of xanomeline in the plasma extracts is determined using a validated analytical method, such as capillary gas chromatography with nitrogen-phosphorus detection (GC-NPD).

-

Data Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Mandatory Visualizations

Signaling Pathways

Experimental Workflow: Receptor Binding Assay

Conclusion

The formation of the tartrate salt is a critical step in the development of xanomeline as a therapeutic agent. By significantly enhancing the aqueous solubility of the active pharmaceutical ingredient, the tartrate salt facilitates its formulation for oral administration and subsequent absorption. This improvement in physicochemical properties, without altering the inherent pharmacological activity of xanomeline at the M1 and M4 muscarinic receptors, underscores the importance of salt selection in drug development. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for the continued research and development of xanomeline and other novel therapeutics for neuropsychiatric disorders.

References

- 1. What is the mechanism of action of this compound/Trospium Chloride? [synapse.patsnap.com]

- 2. From theory to therapy: unlocking the potential of muscarinic receptor activation in schizophrenia with the dual M1/M4 muscarinic receptor agonist xanomeline and trospium chloride and insights from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanomeline - Wikipedia [en.wikipedia.org]

- 4. droracle.ai [droracle.ai]

- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Rodent Studies with Xanomeline Tartrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of xanomeline tartrate in rodent models, including recommended dosages, administration protocols, and key signaling pathways. This information is intended to guide researchers in designing and executing preclinical studies for central nervous system (CNS) disorders such as schizophrenia and Alzheimer's disease.

Xanomeline is a potent muscarinic acetylcholine receptor agonist with functional selectivity for M1 and M4 receptors.[1] Its activity at these receptors, which are highly expressed in brain regions critical for cognition and psychosis modulation, has made it a significant compound of interest in neuroscience research.[2][3] Preclinical studies in rodents have been instrumental in characterizing its antipsychotic-like and cognitive-enhancing effects.[4][5]

Data Presentation: this compound Dosage in Rodent Models

The following table summarizes reported dosages of this compound used in various in vivo rodent studies. The selection of a specific dose and administration route will depend on the research question, the rodent model, and the desired pharmacokinetic profile.

| Rodent Model | Administration Route | Dosage Range | Study Context |

| Mouse | Subcutaneous (s.c.) | 1, 3, 10, 30 mg/kg | Locomotor activity and functional connectivity studies |

| Mouse | Intraperitoneal (i.p.) | 1, 3, 10, 30 mg/kg | Conditioned avoidance responding |

| Rat | Subcutaneous (s.c.) | 1.8 - 10 mg/kg/day | Cocaine self-administration studies |

| Rat | Oral (p.o.) | 25 mg/kg | Pharmacokinetic studies |

| Rat | Intraperitoneal (i.p.) | Not specified in detail | Antipsychotic-like activity |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Vehicle (e.g., sterile saline, 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

pH meter and adjustment solutions (if necessary)

-

Sterile syringes and needles appropriate for the chosen administration route

Protocol:

-

Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.

-

Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of the chosen vehicle to the tube. For compounds with limited solubility, a vehicle containing DMSO and other solubilizing agents may be necessary. For example, a common vehicle for lipophilic compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

Vortex the solution thoroughly until the powder is completely dissolved.

-

If precipitation occurs, sonication can be used to aid dissolution. Gentle warming may also be applied, but care should be taken to avoid degradation of the compound.

-

Check the pH of the solution and adjust if necessary to a physiologically compatible range (typically pH 6.5-7.5) to minimize irritation at the injection site.

-